1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzoyl Group: This step may involve acylation reactions using benzoyl chloride or similar reagents.
Addition of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Formation of the Dicarbonitrile Moiety: This step may involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyrroloquinolines are often explored for their potential as therapeutic agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline Quinone (PQQ): Known for its antioxidant properties.
Quinoline Derivatives: Often used in antimalarial drugs.
Benzoyl Compounds: Commonly found in various pharmaceuticals.
Uniqueness
What sets 1-benzoyl-2-(3,5-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H23N3O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-2-(3,5-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C29H23N3O3/c1-34-22-14-21(15-23(16-22)35-2)26-27(28(33)20-9-4-3-5-10-20)32-24-11-7-6-8-19(24)12-13-25(32)29(26,17-30)18-31/h3-16,25-27H,1-2H3/t25-,26-,27+/m1/s1 |
InChI Key |
URJWJFDCZIKQNF-PFBJBMPXSA-N |
SMILES |
COC1=CC(=CC(=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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